molecular formula C12H11ClN2O2 B132584 ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 149740-12-5

ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B132584
M. Wt: 250.68 g/mol
InChI Key: ZFWYGJHOZGPPJW-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole class. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is a derivative of pyrazole with a chlorophenyl group and an ethyl ester moiety attached to the ring. While the specific compound is not directly mentioned in the provided papers, similar compounds with various substitutions on the pyrazole ring have been synthesized and studied for their potential applications, including as intermediates in the synthesis of pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and improved yields . Another example is the synthesis of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, which was synthesized and characterized using various spectroscopic methods . These methods can potentially be adapted for the synthesis of ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. For example, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was determined, revealing intermolecular hydrogen bonds that stabilize the structure .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cross-coupling reactions, which are useful for creating more complex molecules. The paper on ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates discusses their use in Sonogashira-type cross-coupling reactions to obtain alkynyl pyrazoles, which can further cyclize to form condensed pyrazoles . Additionally, Suzuki coupling reactions have been employed to introduce aryl groups to the pyrazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the compound's reactivity and stability. Density functional theory (DFT) calculations, as well as experimental techniques, are used to predict and analyze these properties . For example, DFT studies were conducted to understand the electronic structure-property relationships of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing insights into its reactivity .

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound has been identified as a valuable building block for synthesizing a wide array of heterocyclic compounds. This versatility is highlighted by its use in generating diverse structures like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of derivatives similar to ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate facilitates mild reaction conditions, broadening the scope for innovative synthetic transformations (Gomaa & Ali, 2020).

Environmental Impact Studies

Research has focused on chlorophenols, to which the subject compound is structurally related, examining their role as precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI). Such studies shed light on the environmental pathways and fate of chlorophenyl derivatives, offering insights into their impact and management in waste incineration contexts (Peng et al., 2016).

Thermoelectric Material Development

Although not directly related to the compound , research on polymeric materials like poly(3,4-ethylenedioxythiophene) showcases the broader interest in developing materials with significant thermoelectric properties. This highlights the ongoing quest for materials with specialized functions, which could parallel interests in manipulating organic compounds for specific physical properties (Zhu et al., 2017).

Biological Applications and Drug Development

Pyrazole carboxylic acid derivatives, structurally similar to ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate, are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This underpins the compound's potential as a scaffold for drug development, emphasizing the need for further research to explore its full therapeutic potential (Cetin, 2020).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including toxicity data and any necessary safety precautions.


Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential new applications.


properties

IUPAC Name

ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-7-14-15-11(9)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWYGJHOZGPPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628898
Record name Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

CAS RN

149740-12-5
Record name Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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